MAGE-4 (169-177)
Description
MAGE-4 (169-177) is a peptide fragment derived from the melanoma-associated antigen MZ2-E, encoded by the MAGE-4 gene, which belongs to the MAGE (melanoma antigen gene) family of cancer-testis antigens. These antigens are expressed in various malignancies, including melanoma, but are absent in normal tissues except the testes . The peptide is presented by the human leukocyte antigen HLA-A1, enabling recognition by cytolytic T lymphocytes (CTLs) in melanoma patients. This antigen-specific recognition forms the basis for targeted immunotherapies, as CTLs can selectively eliminate tumor cells expressing MAGE-4 .
Key characteristics of MAGE-4 (169-177):
- HLA Restriction: HLA-A1.
- Immunogenicity: Demonstrated in vitro CTL responses from HLA-A1-positive patients .
Properties
sequence |
EVDPASNTY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 4 (169-177); MAGE-4 (169-177) |
Origin of Product |
United States |
Comparison with Similar Compounds
The MAGE family comprises multiple antigens with shared structural and functional properties but distinct biological roles. Below is a detailed comparison of MAGE-4 (169-177) with other MAGE-derived peptides and related cancer-testis antigens.
Structural and Functional Comparisons
Table 1: Key Features of MAGE-4 (169-177) vs. Other MAGE Family Antigens
Key Findings :
- HLA Specificity: MAGE-4 (169-177) is uniquely restricted to HLA-A1, whereas MAGE-A3 and MAGE-A1 peptides bind HLA-A2 and HLA-A24, respectively. This impacts patient stratification for immunotherapy .
- Cross-Reactivity : Anti-MAGE-4 CTLs from HLA-A1 patients recognize other HLA-A1-positive tumors, suggesting broader therapeutic applicability compared to other MAGE antigens .
- Expression Breadth: Unlike MAGE-A3, which is prevalent in lung cancer, MAGE-4 shows restricted expression in melanoma and rare carcinomas.
Immunogenicity and Therapeutic Potential
- MAGE-A3 (112-120): Despite strong immunogenicity, phase III trials in melanoma and lung cancer failed to meet efficacy endpoints, possibly due to tumor heterogeneity or immune evasion mechanisms.
- MAGE-A1 (161-169) : Early-phase trials show modest immune activation but lack durable responses.
Table 2: Immunotherapeutic Challenges Across MAGE Antigens
| Antigen | Major Challenges |
|---|---|
| MAGE-4 (169-177) | Limited clinical data; HLA-A1 prevalence varies globally. |
| MAGE-A3 (112-120) | High tumor heterogeneity; antigen loss under immune pressure. |
| MAGE-A1 (161-169) | Weak T-cell affinity; competition with regulatory T cells. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
